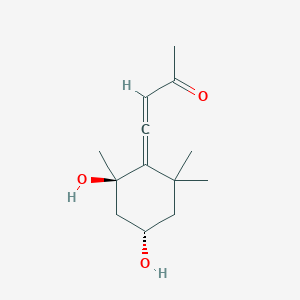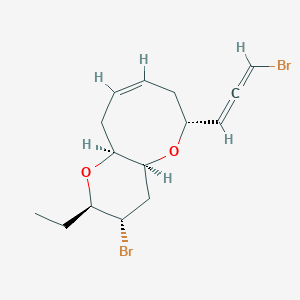
2,4,6-Trichlorophenolate
説明
2,4,6-trichlorophenolate is a phenolate anion resulting from the deprotonation of the phenolic hydroxy group of 2,4,6-trichlorophenol. It is a conjugate base of a 2,4,6-trichlorophenol.
科学的研究の応用
Environmental Remediation
2,4,6-Trichlorophenolate (2,4,6-TCP) has been studied for its potential in environmental remediation. Alkhuraiji et al. (2019) explored water radiolysis-induced destruction of harmful chlorophenols including 2,4,6-TCP using radioactive Co-60. This method demonstrated over 99% destruction of 2,4,6-TCP, showcasing its potential for environmental clean-up and pollution control (Alkhuraiji & Alkhuraiji, 2019).
Photocatalytic Water Purification
Gaya et al. (2010) investigated the aqueous phase photocatalytic oxidation of 2,4,6-TCP over ZnO, aiming to mitigate water pollution. They found that ZnO effectively catalyzed the degradation of 2,4,6-TCP, indicating its usefulness in water purification systems (Gaya et al., 2010).
Adsorption and Removal Techniques
Tümsek et al. (2015) focused on the adsorption of 2,4,6-TCP on activated carbon. They observed 98% removal of 2,4,6-TCP using activated carbon, highlighting its efficacy in removing toxic compounds from water (Tümsek et al., 2015).
Detection and Monitoring
Buledi et al. (2021) developed a sensitive electrochemical sensor based on CuO nanostructures for the detection of 2,4,6-TCP. This innovation is crucial for monitoring environmental toxicants and ensuring water quality (Buledi et al., 2021).
Soil Microbial Interaction
Sáchez et al. (2004) studied the degradation of 2,4,6-TCP by a forest soil microbial community, revealing that even unexposed soil microbiota could degrade high levels of this pollutant. This research contributes to understanding how microbial communities interact with and neutralize environmental pollutants (Sáchez et al., 2004).
Predictive Environmental Impact Analysis
Jin et al. (2012) derived predicted no-effect concentrations (PNEC) for 2,4,6-TCP, focusing on its environmental impact. This kind of analysis is essential for ecological risk assessment and pollution control (Jin et al., 2012).
特性
IUPAC Name |
2,4,6-trichlorophenolate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LINPIYWFGCPVIE-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)[O-])Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3O- | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trichlorophenolate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



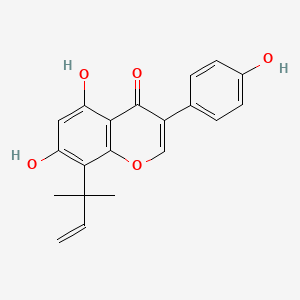
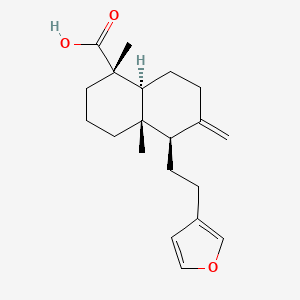


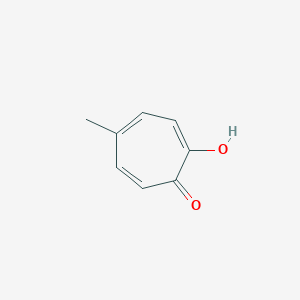
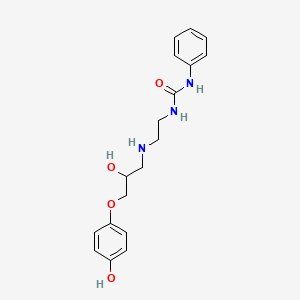

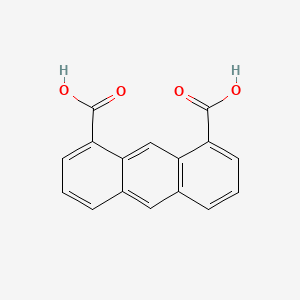
![(5Z,7E,9E)-10-[(2S,3S)-3-[(Z)-oct-2-enyl]oxiran-2-yl]deca-5,7,9-trienoic acid](/img/structure/B1253092.png)

